

"molecular weight of N-(3-Nitrobenzyl)-2-phenylethanamine"

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Compound of Interest

Compound Name: *N-(3-Nitrobenzyl)-2-phenylethanamine*

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Technical Dossier: N-(3-Nitrobenzyl)-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and characterization of **N-(3-Nitrobenzyl)-2-phenylethanamine**. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, given the established biological significance of nitro-containing compounds.[1][2]

Core Compound Properties

N-(3-Nitrobenzyl)-2-phenylethanamine is an aromatic amine containing a nitro functional group.[3] The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity to molecules, making this compound a subject of interest for further investigation.[1][2]

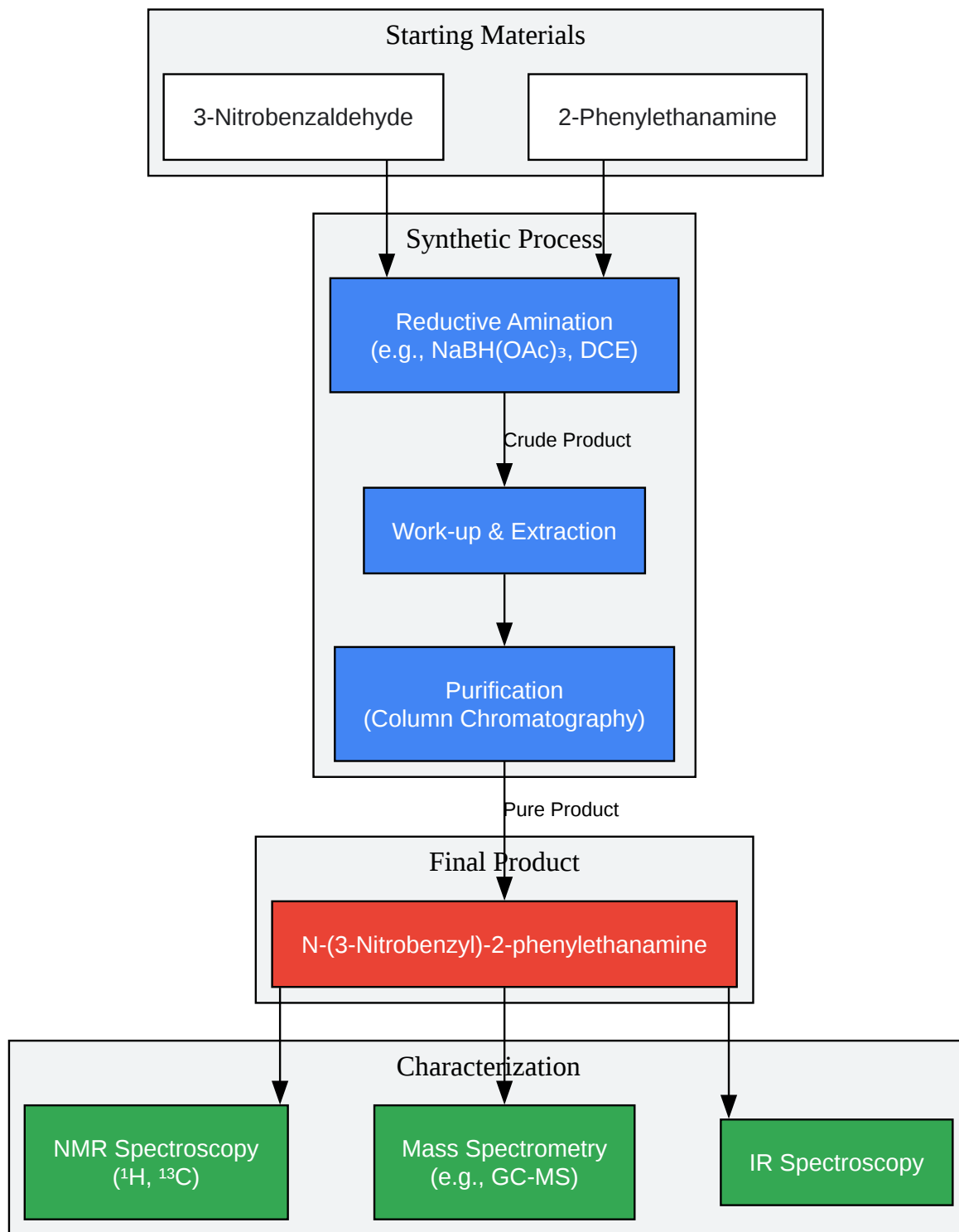
Quantitative Data Summary

A summary of the key computed chemical and physical properties for **N-(3-Nitrobenzyl)-2-phenylethanamine** is presented below.[3]

| Property | Value | Reference |
|--------------------------------|---------------------------------------------------------------|-----------|
| Molecular Weight | 256.30 g/mol | [3] |
| Molecular Formula | C ₁₅ H ₁₆ N ₂ O ₂ | [3] |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine | [3] |
| CAS Number | 104720-70-9 | [3] |
| Exact Mass | 256.121177757 Da | [3] |
| Topological Polar Surface Area | 57.9 Å ² | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |

Synthetic Workflow and Characterization

The synthesis of **N-(3-Nitrobenzyl)-2-phenylethanamine** can be efficiently achieved through reductive amination. This common and reliable method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (2-phenylethanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.



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Caption: Synthetic and characterization workflow for **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Experimental Protocol: Synthesis via Reductive Amination

This section details the experimental methodology for the synthesis, purification, and characterization of **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Materials:

- 3-Nitrobenzaldehyde
- 2-Phenylethanamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
- **Reduction:** Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) to the reaction mixture in portions over 15 minutes. The reaction is typically exothermic and should be monitored. Allow the reaction to stir at room temperature for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

- **Work-up and Extraction:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **N-(3-Nitrobenzyl)-2-phenylethanamine**.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
 - **Mass Spectrometry (MS):** Use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the compound.[3]
 - **Infrared (IR) Spectroscopy:** Obtain an IR spectrum to identify characteristic functional groups, such as the N-H stretch and the nitro group (N-O) stretches.

Potential Biological Significance

Nitro-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiparasitic, and antineoplastic properties.[1] The nitro group can act as a key pharmacophore, and its electron-withdrawing nature can influence a molecule's interaction with biological targets.[2] While the specific biological activity of **N-(3-Nitrobenzyl)-2-phenylethanamine** is not extensively documented in the provided search results, its structural motifs suggest it could be a candidate for screening in various biological assays, particularly in areas where related nitroaromatic compounds have shown promise. Further research is warranted to elucidate its potential therapeutic applications.

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